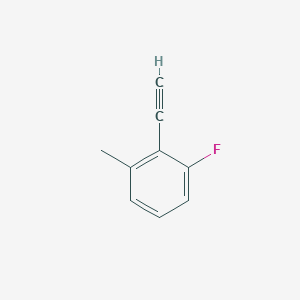

2-Ethynyl-1-fluoro-3-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Ethynyl-1-fluoro-3-methylbenzene” is a chemical compound with the formula C9H7F. It is also known by other names such as “Toluene, m-fluoro-”, “m-Fluorotoluene”, “1-Fluoro-3-methylbenzene”, “3-Fluorotoluene”, “meta-Fluorotoluene”, and "1-Methyl-3-fluorobenzene" .

Synthesis Analysis

The synthesis of “this compound” could potentially involve electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a fluorine atom, a methyl group, and an ethynyl group attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Chemical Reactions Analysis

“this compound” has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .科学的研究の応用

Electrochemical Fluorination

Electrochemical fluorination is a critical process for introducing fluorine into aromatic compounds, offering pathways to various fluorinated derivatives. For example, the electrochemical fluorination of toluene and its derivatives leads to monofluoromethylbenzenes and difluoromethylbenzenes, highlighting the method's specificity and efficiency in functionalizing aromatic molecules with fluorine atoms (Momota et al., 1998).

Organometallic Chemistry and Catalysis

Fluorobenzenes, including compounds similar to 2-Ethynyl-1-fluoro-3-methylbenzene, serve as versatile solvents or ligands in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents modulate the electronic properties of the aromatic ring, affecting its binding to metal centers and facilitating reactions such as C-H and C-F bond activation. This property is leveraged in catalytic processes and the synthesis of complex organometallic compounds (Pike et al., 2017).

Photophysics and Molecular Imaging

The study of chromophore aggregation and planarization in poly(phenyleneethynylene)s, including derivatives of this compound, provides insights into the effects of aggregation on the photophysics of organic molecules. These insights are crucial for developing advanced materials for optoelectronic applications and molecular imaging techniques (Levitus et al., 2001).

Molecular Switches and Fluorescence

The development of molecular switches based on the redox properties of nickel complexes, incorporating fluorinated aromatic compounds, demonstrates the utility of fluorinated benzenes in creating responsive materials. These switches can modulate fluorescence in response to changes in the oxidation state of the metal center, showcasing potential applications in sensing and molecular electronics (Fabbrizzi et al., 2002).

作用機序

The mechanism of action for the reactions involving “2-Ethynyl-1-fluoro-3-methylbenzene” likely involves electrophilic aromatic substitution . This process involves the attack of the pi electrons in the benzene ring on the electrophile, forming an arenium ion . This ion is then deprotonated to reform the aromatic ring .

特性

IUPAC Name |

2-ethynyl-1-fluoro-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-7(2)5-4-6-9(8)10/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPBWIQOUXNIRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2684091.png)

![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2684099.png)

![3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684100.png)

![2-(2-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2684107.png)

![Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B2684108.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2684109.png)

![3-(4-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684111.png)